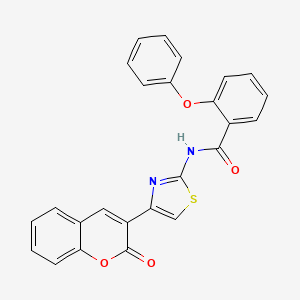

N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)-2-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a chemical compound with the molecular formula C21H16N2O3S2 . It has a molecular weight of 408.5 g/mol . The IUPAC name for this compound is N - [4- (2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide .

Molecular Structure Analysis

The molecular structure of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide includes a chromen-3-yl group, a thiazol-2-yl group, and a phenylsulfanyl group . The InChI string representation of the molecule is InChI=1S/C21H16N2O3S2/c24-19 (10-11-27-15-7-2-1-3-8-15)23-21-22-17 (13-28-21)16-12-14-6-4-5-9-18 (14)26-20 (16)25/h1-9,12-13H,10-11H2, (H,22,23,24) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 122 Ų . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 408.06023472 g/mol . The compound has a complexity of 607 .科学研究应用

抗菌和抗真菌活性

- N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)酰胺的新型衍生物显示出潜在的抗菌、抗真菌和抗疟疾活性。这是通过合成各种化合物并随后针对特定细菌菌株进行测试来观察到的 (Shah 等人,2016 年)。

- 苯基-2,3-二氢苯并[b][1,4]噻zepine-3-羧酰胺衍生物的微波辅助合成显示出显着的抗菌和抗真菌活性,表明这些化合物在对抗微生物感染中具有有用性 (Raval 等人,2012 年)。

抗 HIV 活性

- N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)-2-苯氧基苯甲酰胺的一些衍生物对野生型 HIV-1 表现出中等至强效活性,表明在抗 HIV 治疗中具有潜在用途 (Bhavsar 等人,2011 年)。

细胞毒性活性

- 带有香豆素核的噻唑衍生物使用超声波辐射合成,并评估了它们对人细胞的细胞毒活性。这暗示了在癌症研究和治疗中的潜在应用 (Gomha 和 Khalil,2012 年)。

在抗菌涂层中的应用

- 一项研究证明了香豆素-噻唑衍生物在抗菌聚氨酯涂层中的应用。将这些化合物掺入聚合物中显示出显着的抗菌效果,表明它们在材料科学应用中的潜力 (El-Wahab 等人,2014 年)。

氰化物阴离子的检测

- 香豆素苯并噻唑衍生物已被开发为氰化物阴离子的化学传感器,在环境监测和安全应用中具有显着潜力 (Wang 等人,2015 年)。

作用机制

Target of Action

Compounds with similar structures, such as coumarin-thiazole hybrids, have been associated with a wide range of biological activities . These activities include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Mode of Action

Coumarin derivatives have been known to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Biochemical Pathways

Given the broad range of biological activities associated with coumarin-thiazole hybrids, it can be inferred that multiple biochemical pathways could potentially be affected .

属性

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O4S/c28-23(18-11-5-7-13-22(18)30-17-9-2-1-3-10-17)27-25-26-20(15-32-25)19-14-16-8-4-6-12-21(16)31-24(19)29/h1-15H,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYUPMWPXKGOAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)

![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)

![Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2372556.png)

![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)